molecular formula C23H19N3O4S2 B13923509 4-methyl-N-(4-phenoxyphenyl)-2-(phenylsulfonamido)thiazole-5-carboxamide

4-methyl-N-(4-phenoxyphenyl)-2-(phenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B13923509
M. Wt: 465.5 g/mol
InChI Key: UUBHUKWCVRRFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- is a complex organic compound with a unique structure that includes a thiazole ring, a carboxamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: This step often involves the reaction of the thiazole intermediate with an amine or amide reagent.

    Substitution Reactions: The phenoxyphenyl and phenylsulfonyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolecarboxamides: Compounds with similar thiazole and carboxamide structures.

    Phenoxyphenyl Derivatives: Compounds with phenoxyphenyl groups.

    Phenylsulfonyl Amines: Compounds with phenylsulfonyl and amine groups.

Uniqueness

5-Thiazolecarboxamide, 4-methyl-N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]- is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H19N3O4S2

Molecular Weight

465.5 g/mol

IUPAC Name

2-(benzenesulfonamido)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H19N3O4S2/c1-16-21(31-23(24-16)26-32(28,29)20-10-6-3-7-11-20)22(27)25-17-12-14-19(15-13-17)30-18-8-4-2-5-9-18/h2-15H,1H3,(H,24,26)(H,25,27)

InChI Key

UUBHUKWCVRRFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.